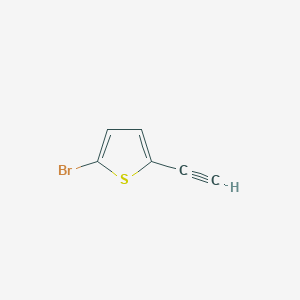

2-Bromo-5-ethynylthiophene

Übersicht

Beschreibung

2-Bromo-5-ethynylthiophene is a heterocyclic compound with the molecular formula C6H3BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest in organic synthesis and material science due to its unique structural properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromo-5-ethynylthiophene can be synthesized through various methods. One common approach involves the bromination of 5-ethynylthiophene using bromine in the presence of a catalyst such as sulfuric acid . The reaction typically occurs at elevated temperatures to ensure complete bromination.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-5-ethynylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and copper co-catalysts are often employed.

Major Products Formed:

- Substituted thiophenes

- Oxidized or reduced thiophene derivatives

- Coupled products with extended conjugation

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Building Block:

2-Bromo-5-ethynylthiophene serves as a versatile building block in organic synthesis. Its terminal alkyne functionality allows for its use in various coupling reactions, such as Sonogashira reactions, which facilitate the formation of carbon-carbon bonds. This capability is crucial for constructing complex organic molecules and polymers.

Example Reaction:

In one study, this compound was utilized in the synthesis of novel nucleoside derivatives through palladium-catalyzed cross-coupling reactions. This approach demonstrated high yields and selectivity, highlighting the compound's utility in synthesizing biologically relevant molecules .

Materials Science

Electronic Properties:

The conjugated system formed by the ethynyl group enhances the electronic properties of this compound, making it suitable for applications in organic electronics. It has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its ability to facilitate charge transport is advantageous.

Case Study:

Research has indicated that thiophene derivatives, including this compound, can be incorporated into polymer matrices to improve the conductivity and stability of organic electronic devices. The compound's bromine substitution enhances its reactivity, allowing for better integration into polymeric systems .

Medicinal Chemistry

Potential Therapeutic Applications:

The biological interactions of this compound are under investigation for potential therapeutic applications. Compounds with similar structures have shown activity against various biological targets, including receptors and enzymes involved in disease pathways.

Interaction Studies:

Studies have suggested that compounds like this compound may interact with proteins or nucleic acids, influencing their efficacy and safety profiles. Such interactions could lead to the development of new drug candidates targeting specific diseases .

Summary of Key Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block in coupling reactions (e.g., Sonogashira) for complex molecule construction. |

| Materials Science | Enhances electronic properties for use in OLEDs and OPVs; improves conductivity when integrated into polymers. |

| Medicinal Chemistry | Investigated for interactions with biological targets; potential development of new therapeutic agents. |

Wirkmechanismus

The mechanism of action of 2-Bromo-5-ethynylthiophene largely depends on its application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely based on the specific derivative and its intended use .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-3-ethynylthiophene

- 2-Bromo-4-ethynylthiophene

- 2-Bromo-5-methylthiophene

Comparison: 2-Bromo-5-ethynylthiophene is unique due to the position of the bromine and ethynyl groups on the thiophene ring. This specific arrangement imparts distinct reactivity and properties compared to its isomers and other substituted thiophenes. For example, the ethynyl group at the 5-position can participate in unique coupling reactions that are not possible with other isomers .

Biologische Aktivität

2-Bromo-5-ethynylthiophene is an organobromine compound characterized by a thiophene ring with a bromine atom at the second position and an ethynyl group at the fifth position. Its molecular formula is C₈H₆BrS, and it has a molecular weight of approximately 215.1 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The structure of this compound features a conjugated system that enhances its electronic properties, making it suitable for various applications in materials science and medicinal chemistry. The synthesis typically involves methods such as Sonogashira coupling, where the bromine atom facilitates cross-coupling reactions with alkynes or arylboronic acids .

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related compounds showed promising antibacterial activity against multidrug-resistant strains of Salmonella Typhi, with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound Name | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | 3.125 | XDR Salmonella Typhi |

| 2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene | TBD | E. coli |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential in anticancer research. A study focusing on glioblastoma cells revealed that certain derivatives exhibited nanomolar inhibition of matrix metalloproteinases (MMPs), which are critical in tumor invasion and metastasis . Specifically, compounds derived from thiophene structures demonstrated anti-invasive activity without significantly affecting cell viability.

Table 2: Inhibition of MMPs by Thiophene Derivatives

| Compound Name | MMP Inhibition (%) | Cell Viability (%) |

|---|---|---|

| Compound 5a | 42.6 | 12.3 |

| Compound 5b | 27.5 | 9.38 |

| Compound 5c | 48.4 | 6.80 |

Structure–Activity Relationship (SAR)

The biological activity of thiophene derivatives is influenced by their structural features. For instance, the presence of halogen substituents like bromine can enhance reactivity and biological efficacy . The dual thiophene moieties have been identified as crucial for the antibacterial activity against resistant strains.

Case Studies

- Antibacterial Efficacy Against XDR Salmonella Typhi :

- Inhibition of Glioblastoma Cell Invasion :

Eigenschaften

IUPAC Name |

2-bromo-5-ethynylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrS/c1-2-5-3-4-6(7)8-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVDCGFLVLPESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479687 | |

| Record name | Thiophene,2-bromo-5-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105995-73-1 | |

| Record name | Thiophene,2-bromo-5-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Bromo-5-ethynylthiophene interact with the (p-cymene)Ru(S(2)C(2)B(10)H(10)) complex?

A1: this compound reacts with the 16-electron half-sandwich complex (p-cymene)Ru(S(2)C(2)B(10)H(10)) to form the 18-electron mononuclear complex (p-cymene)Ru(S(2)C(2)B(10)H(9))[H(2)CC(C(4)H(2)S)Br] []. This reaction involves a metal-induced B-H activation on the carborane ligand, resulting in a new Ru-B bond formation. The this compound coordinates to the Ru center through the alkyne group. The resulting complex adopts a cisoid arrangement [].

Q2: Are there any differences in reactivity of this compound towards (p-cymene)Ru(S(2)C(2)B(10)H(10)) compared to CpCo[S2C2(B10H10)]?

A2: Yes, while both reactions lead to metal-induced B-H activation and formation of a new C-B bond, the products exhibit structural differences. In the case of CpCo[S2C2(B10H10)], no further reaction beyond the initial coordination and B-H activation is observed []. This contrasts with (p-cymene)Ru(S(2)C(2)B(10)H(10)) where, when reacted with a similar compound, 2,5-diethynylthiophene, additional products involving alkyne insertion into a metal-sulfur bond are observed []. This suggests that the metal center influences the reactivity of the resulting complex towards further transformations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.